

A Comparative Guide to the Physical Properties of 7-Methoxybenzofuran and Its Isomers

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Compound of Interest

Compound Name: 7-Methoxybenzofuran

Cat. No.: B1297906

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For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the melting and boiling points of **7-Methoxybenzofuran** against its structural isomers and the parent compound, benzofuran. The data presented is supported by established experimental protocols, offering a valuable resource for laboratory applications.

Comparison of Physical Properties

The following table summarizes the key physical properties of **7-Methoxybenzofuran** and related compounds. It is important to note that the boiling point for **7-Methoxybenzofuran** is reported at a reduced pressure.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
7-Methoxybenzofuran	C ₉ H ₈ O ₂	148.16	Not available	70-80 at 10 mmHg
Benzofuran	C ₈ H ₆ O	118.14	-18	173-175 at 760 mmHg
5-Methoxybenzofuran	C ₉ H ₈ O ₂	148.16	31	123
6-Methoxybenzofuran	C ₉ H ₈ O ₂	148.16	Liquid at room temp.	99-100 at 760 mmHg

Experimental Protocols

The determination of melting and boiling points is a fundamental practice in chemical analysis for identifying and assessing the purity of a compound. The standard methods employed for obtaining the data in this guide are the capillary method for melting point determination and the distillation method for boiling point determination.

Melting Point Determination (Capillary Method)

The melting point of a solid is determined as the temperature range over which the solid transitions to a liquid. The capillary method is a widely accepted technique for this measurement.

Procedure:

- A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or an oil bath) along with a calibrated thermometer.

- The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- The temperature at which the first drop of liquid appears is recorded as the initial melting point.
- The temperature at which the entire sample has completely melted is recorded as the final melting point.
- The melting point is reported as a range between these two temperatures.

Boiling Point Determination (Distillation Method)

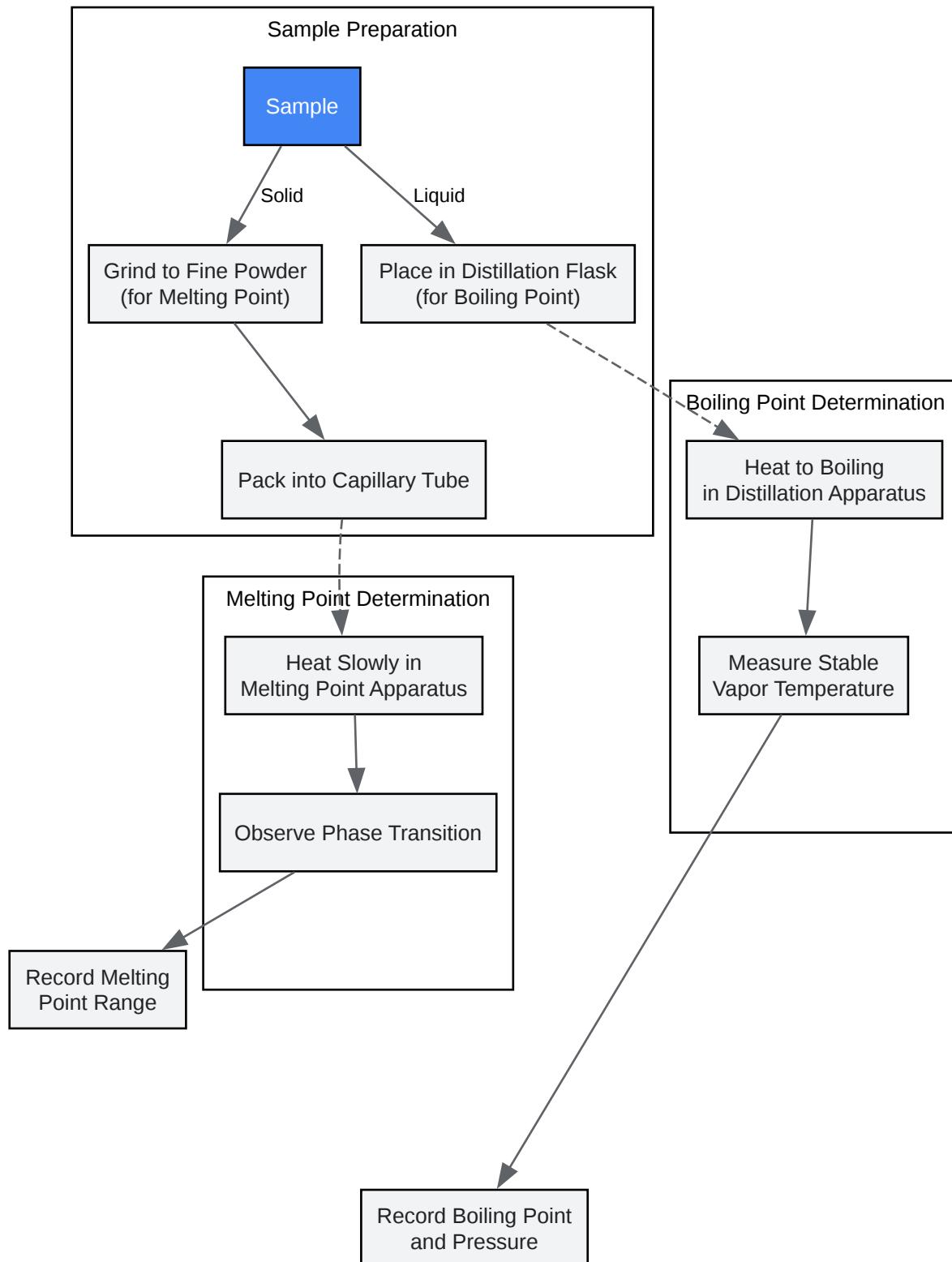
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For larger sample volumes, simple distillation is a common method for this determination.

Procedure:

- The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
- A thermometer is positioned in the neck of the flask such that the top of the thermometer bulb is level with the side arm leading to the condenser. This placement ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
- The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
- The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid at the prevailing atmospheric pressure.
- For measurements taken at reduced pressure, the system is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting and boiling points of a chemical compound in a laboratory setting.



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Caption: Workflow for Melting and Boiling Point Determination.

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